molecular formula C6H6ClNO B1459319 5-Chloro-6-methylpyridin-3-OL CAS No. 51984-63-5

5-Chloro-6-methylpyridin-3-OL

Cat. No.: B1459319
CAS No.: 51984-63-5
M. Wt: 143.57 g/mol
InChI Key: UOTFASKFEUWXOQ-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyridin-3-OL is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
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Biological Activity

5-Chloro-6-methylpyridin-3-OL is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and agrochemicals. Its molecular structure, characterized by a chlorine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring, contributes to its diverse pharmacological properties.

  • Molecular Formula : C6H6ClNO
  • Molecular Weight : 143.57 g/mol
  • Structural Representation :

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • The compound has shown effectiveness against several bacterial strains, making it a candidate for development as an antimicrobial agent. Studies have indicated its potential to inhibit the growth of pathogenic bacteria, suggesting applications in treating infections .
  • Kinase Inhibition :
    • It has been investigated for its ability to inhibit specific kinases involved in cancer signaling pathways. For instance, inhibition of FLT3 kinase, which plays a role in acute myeloid leukemia (AML), has been noted as a therapeutic strategy .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating stress response pathways .

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of various derivatives of pyridine compounds, including this compound. The findings revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on concentration and bacterial strain .

Kinase Activity Modulation

In research focused on kinase activity, this compound was tested for its effects on FLT3 kinase activity. The results indicated a significant decrease in kinase activity when treated with this compound, highlighting its potential as an anti-cancer agent .

Neuroprotective Studies

Further investigations into the neuroprotective effects revealed that the compound could enhance neuronal survival under stress conditions by modulating intracellular signaling pathways related to inflammation and apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameCAS NumberKey Features
5-Bromo-6-methylpyridin-3-ol51984-63-5Similar structure but bromine instead of chlorine.
3-Amino-5-methylpyridine1004-30-8Contains an amino group instead of hydroxyl.
2-Chloro-6-methylpyridin-3-ol1355070-34-6Chlorine at the 2nd position; different reactivity profile.
6-Chloro-5-methylpyridin-3-ol40966-87-8Chlorine at the 6th position; unique properties compared to others.

Properties

IUPAC Name

5-chloro-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTFASKFEUWXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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